molecular formula C13H21NO3 B1342545 2-Boc-5-oxo-octahydro-isoindole CAS No. 203661-68-1

2-Boc-5-oxo-octahydro-isoindole

Cat. No. B1342545
M. Wt: 239.31 g/mol
InChI Key: KEEXIHAGXWAFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-5-oxo-octahydro-isoindole is an organic compound that is a colorless solid . It is also known as N-tert-butoxycarbonyl-5-oxo-hexahydro-1H-isoindole-2-carboxamide.


Molecular Structure Analysis

The molecular formula of 2-Boc-5-oxo-octahydro-isoindole is C13H21NO3 . The SMILES string representation is O=C(OC©©C)N1CC(CC(CC2)=O)C2C1 .

Scientific Research Applications

Isoindoles in Materials Science

Isoindoles, including structures related to 2-Boc-5-oxo-octahydro-isoindole, have found extensive applications in materials science. Compounds containing isoindole units, such as BODIPY dyes and phthalocyanines, are highly fluorescent materials and are used in various scientific fields due to their intense coloration and coordination capabilities with elements from the periodic table. These properties make them valuable in the development of pigments, dyes, and materials for electronic and photonic devices (Heugebaert, Roman, & Stevens, 2012).

Crystallographic Insights

The study of the crystal structures of epimers derived from similar compounds to 2-Boc-5-oxo-octahydro-isoindole reveals detailed insights into their molecular geometries and hydrogen-bonded packing modes. This information is crucial for understanding the physical and chemical properties of these compounds, potentially guiding the development of new materials and pharmaceuticals (Poplevin et al., 2016).

Chemical Reactions and Mechanisms

Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction

A novel method for the construction of complex aza-tricyclic frameworks has been developed, demonstrating the versatile reactivity of isoindole derivatives. This process allows for the stereoselective synthesis of compounds with multiple stereogenic centers, highlighting the potential of isoindole-based structures in synthetic organic chemistry (Gouse, Reddy, & Baskaran, 2019).

Safety And Hazards

The safety information available indicates that 2-Boc-5-oxo-octahydro-isoindole may be harmful if swallowed (Hazard Statements H302). Precautionary measures include washing hands and face thoroughly after handling, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXIHAGXWAFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-5-oxo-octahydro-isoindole

Synthesis routes and methods I

Procedure details

4.9 g of oxalyl chloride was dissolved in 250 ml of dichloromethane and cooled to −78° C. in a nitrogen atmosphere. Then a solution of 4.83 g of dimethyl sulfoxide in dichloromethane (20 ml) was dropped thereinto over 17 minutes. Subsequently, a solution of 3.73 g of 8-(tert-butoxycarbonyl)-8-azabicyclo[4.3.0]nonan-3-ol in dichloromethane (40 ml) was dropped thereinto over 10 minutes. After stirring for 10 minutes, 7.82 g of triethylamine was dropped thereinto over 10 minutes and stirring was continued for additional 1 hour. The reaction mixture was brought back to room temperature, diluted with dichloromethane, washed with water and a saturated aqueous solution of sodium chloride and then dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 3.21 g of the title compound as a colorless oily substance.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.73 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
7.82 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate (48.98 g, 203.0 mmol) in DCM (500 mL) at 0° C. was added DMP (103.31 g, 243.6 mmol) portionwise. After addition, the reaction mixture was stirred at 0° C. for 0.5 h and then moved to rt overnight, cooled down to 0° C. and washed with a mixture of NaHCO3/Na2S2O3 saturated solution (v/v, 1/1, 500 mL), then stirred at 0° C. for 0.5 h and filtered. The filter cake was washed with DCM (250 mL×3) and the filtrate was extracted with DCM (250 mL×3). The combined organic phases were washed with brine (500 mL), then dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/5) to give the title compound as yellow oil (48.58 g, 100%).
Quantity
48.98 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.